molecular formula C9H17NO5 B12652811 methyl 7-hydroxy-6-nitrooctanoate CAS No. 138668-08-3

methyl 7-hydroxy-6-nitrooctanoate

Cat. No.: B12652811
CAS No.: 138668-08-3
M. Wt: 219.23 g/mol
InChI Key: LDLIOHSXMDCWJX-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-6-nitrooctanoate is a chemical compound with the molecular formula C9H17NO5 It is an ester derivative of octanoic acid, featuring both a hydroxyl group and a nitro group on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-6-nitrooctanoate typically involves the esterification of 7-hydroxy-6-nitrooctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

7-hydroxy-6-nitrooctanoic acid+methanolacid catalystmethyl 7-hydroxy-6-nitrooctanoate+water\text{7-hydroxy-6-nitrooctanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 7-hydroxy-6-nitrooctanoic acid+methanolacid catalyst​methyl 7-hydroxy-6-nitrooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-6-nitrooctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium for hydrolysis.

Major Products Formed

    Oxidation: 7-oxo-6-nitrooctanoate.

    Reduction: Methyl 7-hydroxy-6-aminooctanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 7-hydroxy-6-nitrooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-6-nitrooctanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-hydroxy-6-aminooctanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 7-hydroxy-6-methoxyoctanoate: Similar structure but with a methoxy group instead of a nitro group.

    Methyl 7-hydroxy-6-chlorooctanoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 7-hydroxy-6-nitrooctanoate is unique due to the presence of both a hydroxyl and a nitro group on the same carbon chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

138668-08-3

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

methyl 7-hydroxy-6-nitrooctanoate

InChI

InChI=1S/C9H17NO5/c1-7(11)8(10(13)14)5-3-4-6-9(12)15-2/h7-8,11H,3-6H2,1-2H3

InChI Key

LDLIOHSXMDCWJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCCCC(=O)OC)[N+](=O)[O-])O

Origin of Product

United States

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